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Introduction
The T-cell immunoglobulin and mucin domain (TIM) gene family plays a critical role in

regulating immune responses in mice, influencing susceptibility to a range of immunological

diseases, from allergies and asthma to autoimmune disorders and cancer. In mice, this family

is comprised of eight members (TIM-1 through TIM-8), located on chromosome 11B1.1. Of

these, TIM-1, TIM-3, and TIM-4 are the most extensively studied and have orthologs in

humans, making them particularly relevant for translational research.[1][2] This technical guide

provides an in-depth overview of the core biological functions of the TIM gene family in mice,

with a focus on quantitative data, detailed experimental methodologies, and the intricate

signaling pathways that govern their activities.

Core Biological Functions and Quantitative Data
The TIM family members are type I transmembrane proteins characterized by an N-terminal

immunoglobulin variable (IgV) domain, a mucin domain, a transmembrane domain, and a

cytoplasmic tail.[1][3] Their functions are diverse, ranging from co-stimulation and co-inhibition

of T-cell responses to the clearance of apoptotic cells (efferocytosis).
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TIM-1, also known as Kidney Injury Molecule-1 (KIM-1) or Hepatitis A Virus Cellular Receptor 1

(HAVCR1), is a key regulator of T-cell activation and differentiation.[4][5][6][7]

Expression: TIM-1 is not expressed on naive T-cells but is upregulated upon activation, with

sustained expression preferentially on T helper 2 (Th2) cells.[4][5][6] It is also expressed on

B cells, dendritic cells (DCs), mast cells, and kidney epithelial cells.[2][8]

Function: TIM-1 primarily acts as a co-stimulatory molecule.[4][5][6][9] Its ligation, in

conjunction with T-cell receptor (TCR) signaling, enhances T-cell proliferation and cytokine

production, particularly IL-4.[4][5][6] In vivo, administration of an agonistic anti-TIM-1

antibody can prevent the induction of respiratory tolerance and exacerbate airway

inflammation.[5] On B cells, TIM-1 signaling is crucial for the function of regulatory B cells

(Bregs) and the production of IL-10.[2]

Ligands: The known ligands for TIM-1 include TIM-4, phosphatidylserine (PtdSer) exposed

on apoptotic cells, and P-selectin.[8]

Table 1: Quantitative Data on TIM-1 Expression and Function in Mice

Parameter Cell Type Condition Value Reference

Expression CD4+ T cells Naive Not expressed [4][5][6]

CD4+ T cells
Activated (in vivo

immunization)
Expressed [6]

B cells Naive Expressed [2]

Functional Effect
T-cell

Proliferation

In vitro anti-TIM-

1 Ab + anti-CD3
Enhanced [5]

IL-4 Production

In vitro (Th2

cells) anti-TIM-1

Ab + anti-CD3

Greatly

enhanced
[4][5]

IFN-γ Production

In vitro (Th2

cells) anti-TIM-1

Ab + anti-CD3

Not enhanced [4][5]
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TIM-3 (Havcr2)
TIM-3 is a critical negative regulator of immune responses, and its expression is often

associated with T-cell exhaustion.

Expression: TIM-3 is preferentially expressed on Th1 and cytotoxic T lymphocyte (Tc1) cells.

[1] It is also found on regulatory T cells (Tregs), natural killer (NK) cells, DCs, and

macrophages.[1][10] Its expression is upregulated on exhausted T cells during chronic viral

infections and in the tumor microenvironment.[10]

Function: TIM-3 ligation typically delivers an inhibitory signal, leading to T-cell apoptosis or

exhaustion.[11] It plays a crucial role in maintaining tolerance and preventing excessive

inflammation. However, in some contexts, such as on NK cells, it can have co-stimulatory

functions.[1][10] Blockade of TIM-3 can enhance anti-tumor immunity.[10]

Ligands: The primary ligands for TIM-3 are Galectin-9, PtdSer, and High Mobility Group Box

1 (HMGB1).[10][12]

Table 2: Quantitative Data on TIM-3 Expression in Mice
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Parameter Cell Type Condition
Value
(MFI/Percentag
e)

Reference

PD-1 MFI CD4+ T cells

Chronic

Leishmania

mexicana

infection, TIM-3+

subset

13938 [11][13]

CD4+ T cells

Chronic

Leishmania

mexicana

infection,

CXCR5+ subset

10956 [11][13]

PD-1 MFI CD8+ T cells

Chronic

Leishmania

mexicana

infection, TIM-3+

subset

8776 [11][13]

CD8+ T cells

Chronic

Leishmania

mexicana

infection,

CXCR5+ subset

1134 [11][13]

CD39 MFI CD4+ T cells

Chronic

Leishmania

mexicana

infection,

CXCR5+TIM-3+

subset

8951 [11][13]

CD4+ T cells

Chronic

Leishmania

mexicana

infection, TIM-3+

subset

7090 [11][13]
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Percentage of

TIM-3+PD-1+

cells

CD8+ T cells
Aged mice (20

months)
~25% [2]

CD8+ T cells
Young mice (3

months)
<5% [2]

Percentage of

NK cells
Spleen C57BL/6 mice

3-4% of total

lymphocytes
[14][15]

TIM-4
TIM-4 is primarily involved in the process of efferocytosis, the clearance of apoptotic cells.

Expression: TIM-4 is predominantly expressed on antigen-presenting cells (APCs), including

macrophages and dendritic cells.[1][8]

Function: TIM-4 is a receptor for PtdSer, which is exposed on the surface of apoptotic cells.

[1][8] By binding to PtdSer, TIM-4 acts as a tethering receptor, facilitating the engulfment of

apoptotic cells by phagocytes.[16][17] This process is crucial for preventing autoimmunity

and maintaining tissue homeostasis. TIM-4 collaborates with other receptors, such as the

TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, to mediate efficient efferocytosis.

[16][18][19]

Ligands: The principal ligand for TIM-4 is PtdSer.[1][8]

Table 3: Quantitative Data on TIM-4 Ligand and Receptor Interactions in Mice

Interacting Molecules Binding Affinity (Kd) Reference

ProS and Gas6 to PtdSer 20-40 nM [1][18][20][21]

ProS and Gas6 to Mer 15-50 nM [1][18][20][21]

ProS and Gas6 to Tyro3 15-50 nM [1][18][20][21]

Gas6 to Axl < 1.0 nM [1][18][20][21]

ProS to Axl No significant binding [1][18][20][21]
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Key Experimental Protocols
Detailed methodologies are essential for the reproducible study of TIM gene family functions.

Below are protocols for key experiments commonly employed in this field of research.

Protocol 1: Flow Cytometry Analysis of TIM Protein
Expression on Mouse Splenocytes
This protocol outlines the steps for staining mouse splenocytes to analyze the expression of

TIM proteins by flow cytometry.

Cell Preparation:

Euthanize a mouse by an approved method and sterilize the abdomen with 70% ethanol.

Aseptically remove the spleen and place it in a petri dish containing 5 mL of ice-cold FACS

buffer (PBS with 2% FBS and 0.05% sodium azide).

Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe

to create a single-cell suspension.

Wash the strainer with an additional 5 mL of FACS buffer.

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

Resuspend the pellet in 1 mL of ACK lysis buffer for 1-2 minutes at room temperature to

lyse red blood cells.

Add 9 mL of FACS buffer to stop the lysis and centrifuge again.

Resuspend the cell pellet in FACS buffer and count the viable cells using a

hemocytometer and trypan blue exclusion.

Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

Staining:
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Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom

plate.

Add Fc block (e.g., anti-mouse CD16/CD32) to each well and incubate for 10 minutes on

ice to prevent non-specific antibody binding.

Without washing, add the primary antibodies for cell surface markers, including

fluorochrome-conjugated antibodies against TIM-1, TIM-3, or TIM-4, along with antibodies

for other cell identifiers (e.g., CD4, CD8, CD11b).

Incubate for 30 minutes on ice in the dark.

Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes at

4°C between washes.

Resuspend the cells in 200 µL of FACS buffer. If a viability dye is to be used, resuspend in

the appropriate buffer and add the dye according to the manufacturer's instructions.

Data Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells and

then on the specific immune cell populations of interest to determine the percentage of

cells expressing the TIM protein and the mean fluorescence intensity (MFI).

Protocol 2: In Vivo Anti-TIM-1 Antibody Treatment in a
Mouse Model of Allergic Airway Inflammation
This protocol describes the in vivo administration of a function-modulating anti-TIM-1 antibody

in a mouse model of ovalbumin (OVA)-induced allergic airway inflammation.

Sensitization and Challenge:

On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA

emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
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On days 14, 15, and 16, challenge the mice by intranasal administration of 50 µg of OVA

in 50 µL of saline under light anesthesia.

Antibody Administration:

Administer a neutralizing anti-mouse TIM-1 antibody (e.g., clone RMT1-10) or an isotype

control antibody i.p. at a dose of 100-250 µg per mouse.

The timing of antibody administration can be varied depending on the experimental

question. For a therapeutic effect, administer the antibody 1 hour before each OVA

challenge on days 14, 15, and 16.

Assessment of Airway Inflammation (Day 18):

Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by cannulating the

trachea and lavaging the lungs with 1 mL of ice-cold PBS.

Cell Differentials: Centrifuge the BAL fluid and resuspend the cell pellet. Perform cytospins

and stain with Wright-Giemsa to determine the differential cell counts (eosinophils,

neutrophils, macrophages, lymphocytes).

Cytokine Analysis: Analyze the BAL fluid supernatant for cytokine levels (e.g., IL-4, IL-5,

IL-13, IFN-γ) by ELISA.

Histology: Perfuse the lungs with 10% neutral buffered formalin, embed in paraffin,

section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic

acid-Schiff (PAS) to assess mucus production.

Protocol 3: Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in Mice
This protocol details the induction of EAE in C57BL/6 mice, a common model to study the role

of TIM proteins in Th1/Th17-mediated autoimmunity.[22][23][24]

Antigen Emulsion Preparation:
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Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

and Complete Freund's Adjuvant (CFA).

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.

Mix equal volumes of the MOG35-55 solution and CFA by drawing the mixture up and

down through an emulsifying needle or by using two syringes connected by a Luer lock

until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is

placed in water.

Immunization:

On day 0, immunize 8-12 week old female C57BL/6 mice subcutaneously at two sites on

the flank with a total of 100 µL of the MOG/CFA emulsion (containing 100 µg of MOG35-

55).[23][24]

Pertussis Toxin Administration:

On day 0 and day 2 post-immunization, administer 200 ng of pertussis toxin in 100 µL of

sterile PBS via i.p. injection.[23][24]

Clinical Scoring:

Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.

Score the mice based on a standard 0-5 scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis
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5: Moribund or dead

Tissue Analysis:

At the peak of disease (typically days 14-21) or at a desired time point, euthanize the

mice.

Isolate mononuclear cells from the central nervous system (brain and spinal cord) by

Percoll gradient centrifugation.

Analyze the infiltrating immune cells for the expression of TIM proteins and cytokine

production by flow cytometry.

Perform histological analysis of the spinal cord to assess demyelination and inflammation.

Signaling Pathways
The immunological functions of the TIM family are mediated through complex intracellular

signaling cascades.

TIM-1 Signaling
TIM-1 ligation initiates a co-stimulatory signal that synergizes with TCR signaling.
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Caption: TIM-1 signaling pathway in T cells.

Ligation of TIM-1 can lead to the activation of the PI3K/AKT/mTOR and MEK/ERK signaling

pathways.[25][26][27][28][29][30][31][32][33] This results in the activation of transcription

factors such as NFAT and AP-1, leading to the expression of genes involved in T-cell

proliferation and cytokine production, notably IL-4.[6][7]

TIM-3 Signaling
TIM-3 engagement typically leads to an inhibitory signal in T cells, although it can have

activating functions in other cell types.
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Caption: TIM-3 inhibitory signaling cascade.

Upon ligand binding, the intracellular tail of TIM-3 is phosphorylated, leading to the recruitment

of inhibitory molecules such as the tyrosine phosphatases SHP-1 and SHP-2.[12] This can lead

to the dephosphorylation of key signaling components downstream of the TCR, thereby

inhibiting T-cell activation. In some contexts, TIM-3 signaling can also inhibit the NF-κB

pathway.[1][2][10][34] In the absence of its ligand, TIM-3 can associate with Bat3, which

recruits the kinase Lck, potentially promoting T-cell signaling.[12][13][35] Ligand binding

displaces Bat3, allowing for the recruitment of the inhibitory kinase Fyn.[12]

TIM-4 Signaling in Efferocytosis
TIM-4 acts as a tethering receptor for apoptotic cells, working in concert with the TAM family of

receptors to initiate engulfment.
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Caption: TIM-4 and TAM receptor cooperation in efferocytosis.

TIM-4 on the surface of a macrophage directly binds to PtdSer on an apoptotic cell, tethering it

to the phagocyte.[16][17] Concurrently, the soluble adapter proteins Gas6 or Protein S (ProS)

can bind to PtdSer and bridge the apoptotic cell to the TAM receptors (Mer, Tyro3, or Axl) on
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the macrophage.[3][19] The cooperation between TIM-4 and the TAM receptors leads to the

activation of downstream signaling pathways involving small GTPases like Rac1 and RhoA,

which drive the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell.

[8][16][18][36][37]

Conclusion
The TIM gene family in mice represents a complex and multifaceted system for regulating

immune responses. TIM-1, TIM-3, and TIM-4, in particular, have emerged as critical players in

T-cell activation, immune tolerance, and the clearance of apoptotic cells. Their intricate

signaling pathways and diverse functions underscore their importance in both health and

disease. A thorough understanding of their biological roles in murine models is paramount for

the development of novel therapeutic strategies targeting their human orthologs for the

treatment of a wide array of immunological disorders. This guide provides a foundational

resource for researchers and drug development professionals to navigate the complexities of

the TIM gene family and to design and interpret experiments aimed at unraveling their full

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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